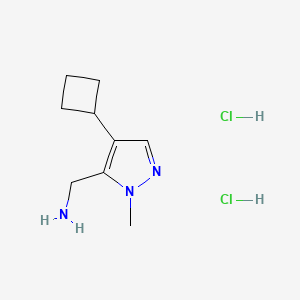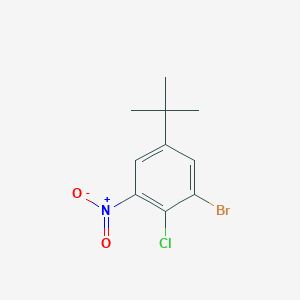
3-Bromo-4-chloro-5-nitro-tert-butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-5-nitro-tert-butylbenzene: is an aromatic compound with the molecular formula C10H11BrClNO2 and a molecular weight of 292.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring, along with a tert-butyl group. It is used in various chemical research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene typically involves multi-step reactions starting from benzene derivatives. The general synthetic route includes:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of bromine and chlorine atoms using bromine and chlorine reagents in the presence of catalysts like iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3).
Alkylation: Introduction of the tert-butyl group using tert-butyl chloride and aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-chloro-5-nitro-tert-butylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and alkylation.
Reduction: Reduction of the nitro group to an amine using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Oxidation: Oxidation of the tert-butyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine, chlorine, FeBr3, FeCl3.
Reduction: SnCl2, Fe, HCl.
Oxidation: KMnO4.
Major Products:
Reduction: Formation of 3-Bromo-4-chloro-5-amino-tert-butylbenzene.
Oxidation: Formation of 3-Bromo-4-chloro-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-5-nitro-tert-butylbenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its unique functional groups.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
3-Bromo-4-chloro-5-nitrobenzene: Lacks the tert-butyl group, making it less sterically hindered.
4-Bromo-3-chloro-5-nitro-tert-butylbenzene: Positional isomer with different reactivity due to the arrangement of substituents.
3-Bromo-4-chloro-5-nitro-toluene: Contains a methyl group instead of a tert-butyl group, affecting its chemical properties
Uniqueness: 3-Bromo-4-chloro-5-nitro-tert-butylbenzene is unique due to the combination of its functional groups and the steric effects of the tert-butyl group, which influence its reactivity and interactions in chemical and biological systems.
Propiedades
IUPAC Name |
1-bromo-5-tert-butyl-2-chloro-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRCWCUQNMOMRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)
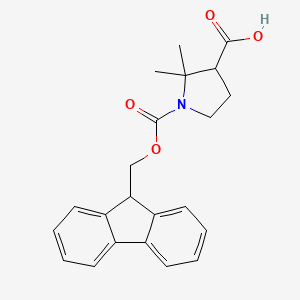
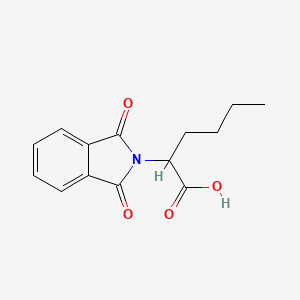
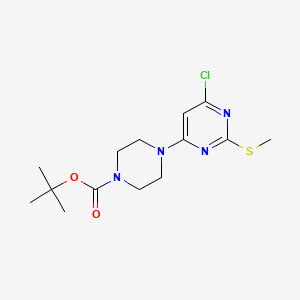
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)

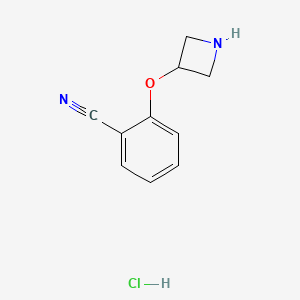

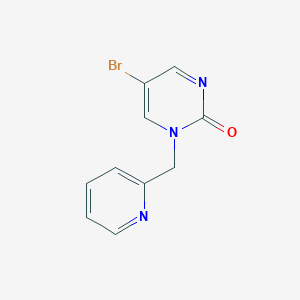
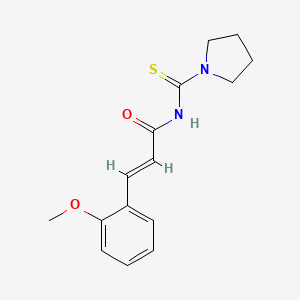
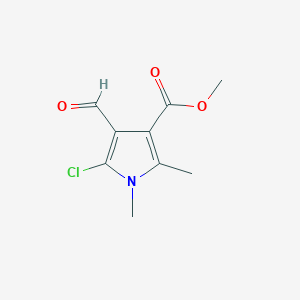
![benzyl 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2410003.png)
